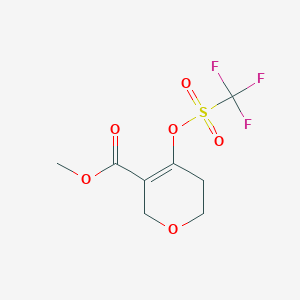
(2R,5S)-2-tert-butyl-5-methyl-1,3-dioxolan-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,5S)-2-tert-butyl-5-methyl-1,3-dioxolan-4-one, commonly referred to as TBMD, is a synthetic organic chemical compound that has a variety of applications in scientific research. It is a cyclic ether with a carbon-oxygen-carbon ring structure, which is considered to be a “privileged structure” due to its chemical stability and low reactivity. It is an important building block in organic synthesis and can be used to construct a variety of compounds with various properties and applications.
Wissenschaftliche Forschungsanwendungen
TBMD has a number of applications in scientific research. It is used as a building block in organic synthesis and can be used to construct a variety of compounds with various properties and applications. It is also used as a reagent in a variety of reactions such as the synthesis of various heterocyclic compounds and the preparation of various polymers. It is also used as a catalyst in the synthesis of various compounds. Additionally, it is used as a chiral auxiliary for the resolution of racemates and in the synthesis of various biologically active compounds.
Wirkmechanismus
The mechanism of action of TBMD is not well understood. However, it is believed to act as a nucleophile in some reactions, attacking electrophilic centers and forming covalent bonds. It is also believed to act as an acid-base catalyst, facilitating the formation of new bonds between two molecules. Additionally, it is believed to act as a Lewis acid, accepting electrons from other molecules and forming new bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of TBMD are not well understood. However, it is believed to have antioxidant properties, which may be beneficial in protecting cells from oxidative damage. Additionally, it is believed to have anti-inflammatory and anti-microbial properties, which may be beneficial in treating certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
TBMD has a number of advantages and limitations for lab experiments. One of the main advantages is its low reactivity, which makes it an ideal building block for organic synthesis. Additionally, it is highly soluble in a variety of solvents, making it easy to handle and use in laboratory experiments. However, one of the main limitations is its low solubility in water, which can make it difficult to use in aqueous solutions.
Zukünftige Richtungen
There are a number of potential future directions for the use of TBMD in scientific research. One potential direction is the development of novel compounds with improved properties and applications. Additionally, further research into the biochemical and physiological effects of TBMD may lead to the development of new therapeutic agents. Additionally, further research into the mechanism of action of TBMD may lead to the development of new catalysts and reagents for organic synthesis. Finally, further research into the potential applications of TBMD in the synthesis of polymers may lead to the development of new materials with improved properties.
Synthesemethoden
The synthesis of TBMD can be achieved through a variety of methods. One of the most common methods is the reaction of 1,3-dioxolan-4-one with tert-butyl bromide in an aqueous solution. This method is simple and efficient, and can be used to produce high yields of TBMD. Other methods of synthesis include the reaction of 1,3-dioxolan-4-one with tert-butyl chloride in an aqueous solution, the reaction of 1,3-dioxolan-4-one with tert-butyl iodide in an aqueous solution, and the reaction of 1,3-dioxolan-4-one with tert-butyl sulfate in an aqueous solution.
Eigenschaften
IUPAC Name |
(2R,5S)-2-tert-butyl-5-methyl-1,3-dioxolan-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-5-6(9)11-7(10-5)8(2,3)4/h5,7H,1-4H3/t5-,7+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEWYZEQNYWGOBF-CAHLUQPWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)OC(O1)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)O[C@@H](O1)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,5S)-2-tert-butyl-5-methyl-1,3-dioxolan-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amino}butanoic acid](/img/structure/B6619647.png)
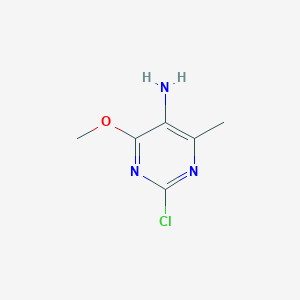
![N-methyl-N-phenyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B6619651.png)
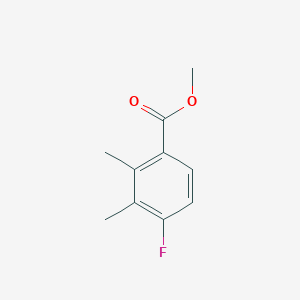
![rac-tert-butyl N-[(1R,2R)-2-methoxycyclopentyl]carbamate, trans](/img/structure/B6619665.png)
![[3-(difluoromethyl)-1H-pyrazol-5-yl]methanol](/img/structure/B6619679.png)
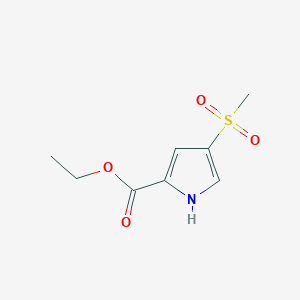
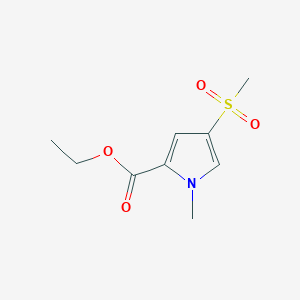
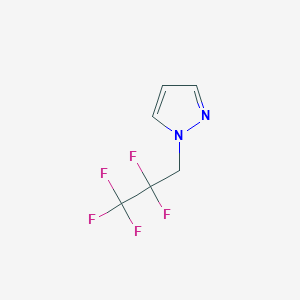
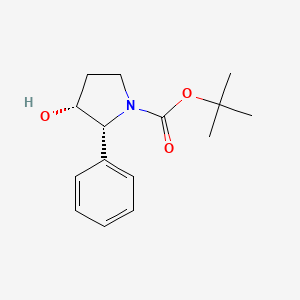
![rac-ethyl (1R,2R)-2-[2-(trifluoromethyl)phenyl]cyclopropane-1-carboxylate, trans](/img/structure/B6619705.png)
![cis-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B6619712.png)
![2-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]acetamide](/img/structure/B6619721.png)
